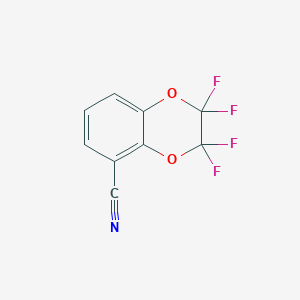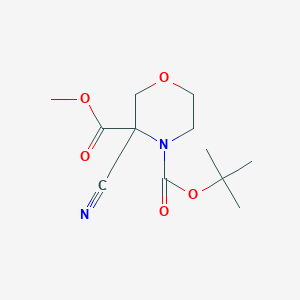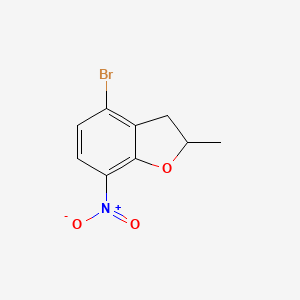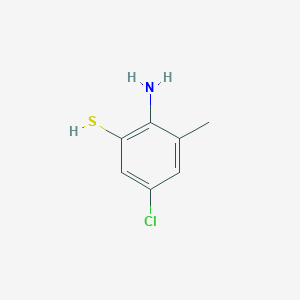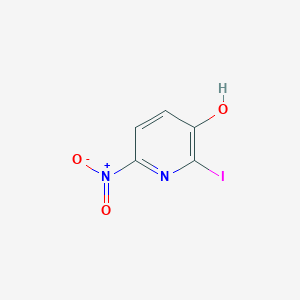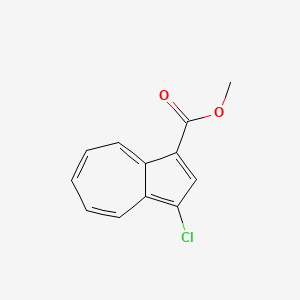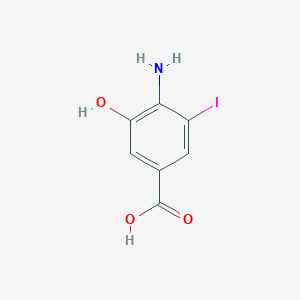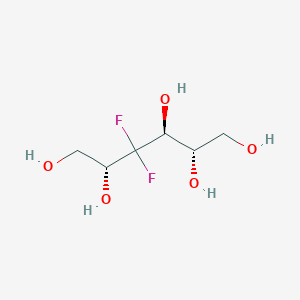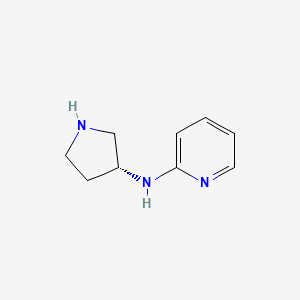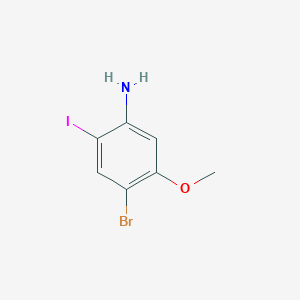
4-Bromo-2-iodo-5-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-iodo-5-methoxyaniline is an organic compound with the molecular formula C7H7BrINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, iodine, and methoxy groups
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-iodo-5-methoxyaniline typically involves multi-step reactions starting from simpler aniline derivatives. One common synthetic route includes:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: The amino group is protected, and the compound undergoes bromination and iodination to introduce the bromine and iodine atoms at the desired positions.
Deprotection: The protecting group is removed to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-2-iodo-5-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-iodo-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-iodo-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a valuable scaffold in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-2-iodo-5-methoxyaniline include:
4-Bromo-2-methoxyaniline: Lacks the iodine atom, making it less versatile in certain coupling reactions.
2-Iodo-5-methoxyaniline: Lacks the bromine atom, which can affect its reactivity and applications.
4-Iodo-2-methoxyaniline: Similar structure but different substitution pattern, leading to different chemical properties and applications.
This compound is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H7BrINO |
|---|---|
Molekulargewicht |
327.94 g/mol |
IUPAC-Name |
4-bromo-2-iodo-5-methoxyaniline |
InChI |
InChI=1S/C7H7BrINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 |
InChI-Schlüssel |
HZQJXAHTQYNUEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


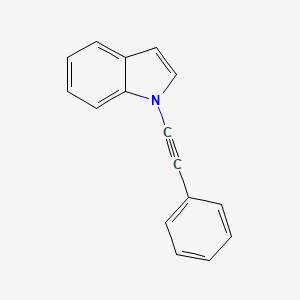
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
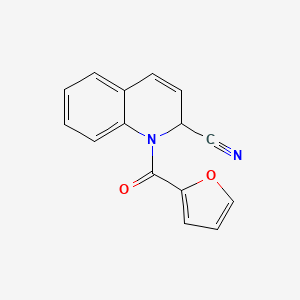
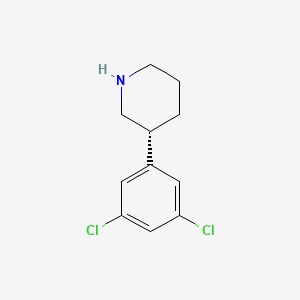
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
